molecular formula C14H11IO4 B565952 3-Iodothyroacetic acid CAS No. 60578-17-8

3-Iodothyroacetic acid

Cat. No.: B565952
CAS No.: 60578-17-8
M. Wt: 370.142
InChI Key: JDBDXSUPAYTFGB-UHFFFAOYSA-N
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Description

3-Iodothyroacetic acid is an endogenous compound related to thyroid hormones. It is an oxidative metabolite of 3-iodothyronamine and is found circulating in mammals. This compound is known for its pharmacological activity, although its exact biosynthetic pathway and physiological role remain elusive .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodothyroacetic acid can be synthesized through the oxidative deamination of 3-iodothyronamine by mitochondrial monoamine oxidase type B and membrane-bound semicarbazide-sensitive amine oxidases . The reaction conditions typically involve the presence of these enzymes and an appropriate oxidative environment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthesis would generally follow the same principles as laboratory synthesis, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires oxidative enzymes like monoamine oxidase.

    Reduction: Requires reducing agents such as hydrogen or hydrides.

    Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.

Major Products:

    Oxidation: Produces reactive oxygen species and other oxidative metabolites.

    Reduction: Yields 3-iodothyronamine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodothyroacetic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific redox properties and its role as an oxidative metabolite of 3-iodothyronamine. Its ability to modulate sirtuin-1 activity and its potential neuroprotective effects distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDXSUPAYTFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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